6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the reaction of 6-chloro-2-phenyl-1H-benzimidazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-phenyl-1H-benzimidazole
- 4-methylbenzyl chloride
- 2-phenyl-1H-benzimidazole
Uniqueness
6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and benzyloxy groups enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .
Properties
IUPAC Name |
6-chloro-1-[(4-methylphenyl)methoxy]-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c1-15-7-9-16(10-8-15)14-25-24-20-13-18(22)11-12-19(20)23-21(24)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZWUHZKNZKASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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